2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride
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Overview
Description
“2-(4-Aminopiperidin-1-yl)benzoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2305253-03-4 . It has a molecular weight of 293.19 and is typically in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The exact boiling point and other physical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Characterization
- Novel fluorescence probes have been developed for selectively detecting highly reactive oxygen species (hROS) using benzoic acid derivatives. These probes offer tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
- Benzoic acid and its derivatives have been used as dopants for polyaniline, highlighting their utility in enhancing the electrical conductivity of polymer-based materials (Amarnath & Palaniappan, 2005).
Biological Evaluation
- A series of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives were synthesized and evaluated for their bioactivity, including cytotoxicity against cervical cancer cell lines and antioxidant activity. Compound 3d exhibited significant bioactivity, demonstrating the potential of benzoic acid derivatives in medicinal chemistry (Kumar et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)benzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIJJHQUEHXSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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